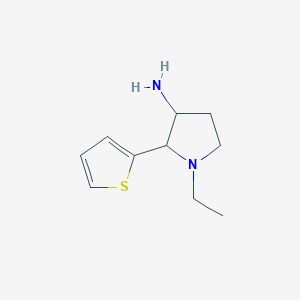
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and thiophene rings contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the ethyl and thiophene substituents. One common method involves the reaction of thiophene-2-carbaldehyde with ethylamine to form an intermediate, which is then cyclized to form the pyrrolidine ring. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the pyrrolidine ring, leading to the formation of reduced amine derivatives.
Scientific Research Applications
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceuticals targeting neurological conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity. These interactions can affect various pathways, including those involved in neurotransmission and cellular signaling .
Comparison with Similar Compounds
1-Ethyl-2-(thiophen-2-yl)pyrrolidin-3-amine can be compared to other pyrrolidine and thiophene derivatives:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring but differ in their substituents and biological activity.
Thiophene Derivatives: Compounds such as thiophene-2-carbaldehyde and thiophene-2-ethylamine share the thiophene ring but have different functional groups and reactivity. The uniqueness of this compound lies in its combined pyrrolidine and thiophene structure, which imparts distinct chemical and biological properties
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
1-ethyl-2-thiophen-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H16N2S/c1-2-12-6-5-8(11)10(12)9-4-3-7-13-9/h3-4,7-8,10H,2,5-6,11H2,1H3 |
InChI Key |
DDDDDNPINLXNKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C1C2=CC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-Benzo[B]thiophen-3-ylethylamine](/img/structure/B13321236.png)

![3-sec-Butyl-2-mercapto-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B13321248.png)



![[1-(tert-butoxycarbonyl)-5-{[1-(tert-butoxycarbonyl)piperidin-4-yl]amino}-1H-indol-2-yl]boronic acid](/img/structure/B13321278.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B13321284.png)
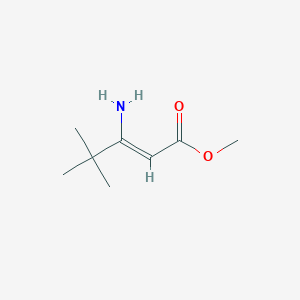

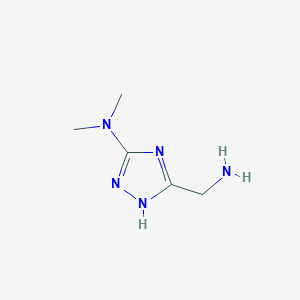
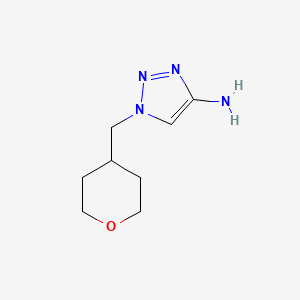
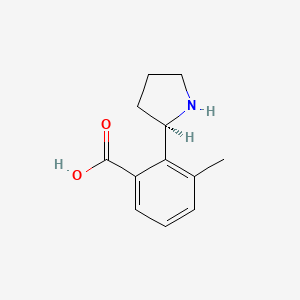
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-2-carboxylic acid](/img/structure/B13321308.png)
